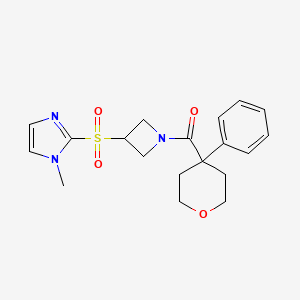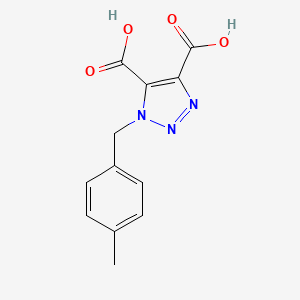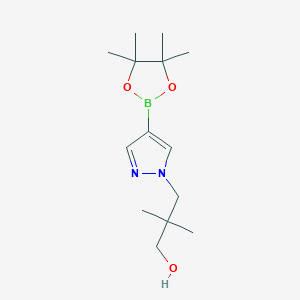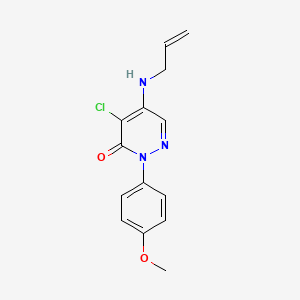
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione, also known as PD184352, is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy.
作用机制
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione inhibits the activity of ERK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to the inhibition of cell proliferation and survival. 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to be highly selective for ERK, with minimal off-target effects.
Biochemical and Physiological Effects
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione can inhibit tumor growth and metastasis.
实验室实验的优点和局限性
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for ERK, making it a valuable tool for studying the ERK pathway. However, 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has some limitations. It has a relatively short half-life, which can make it difficult to maintain consistent levels in vivo. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are a number of future directions for 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione research. One area of interest is the development of more potent and selective ERK inhibitors. Another area of interest is the use of 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is interest in exploring the use of 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione in other diseases where the ERK pathway is dysregulated, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a small molecule inhibitor that targets the ERK pathway, making it an attractive target for cancer therapy. It has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies. While there are some limitations to its use, it remains a valuable tool for studying the ERK pathway and has potential for future therapeutic development.
合成方法
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione can be synthesized through a multi-step process. The first step involves the reaction of 2,6-dichloropurine with heptylthiol in the presence of a base to yield 8-heptylsulfanyl-2,6-dichloropurine. This intermediate is then reacted with 3-methyl-2-butanone in the presence of a base to yield 8-heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine. The final step involves the oxidation of this intermediate using potassium permanganate to yield 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione.
科学研究应用
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been extensively studied for its potential use in cancer therapy. The ERK pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione inhibits the activity of ERK, thereby preventing cancer cell growth and inducing apoptosis. 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to be effective against a wide range of cancer types, including melanoma, pancreatic cancer, and colorectal cancer.
属性
IUPAC Name |
8-heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-5-6-7-8-9-12-25-18-19-15-14(22(18)11-10-13(2)3)16(23)20-17(24)21(15)4/h13H,5-12H2,1-4H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQBLWYMTOXAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2819423.png)
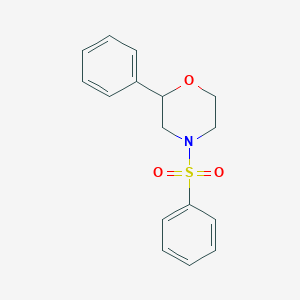
![2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2819426.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2819427.png)
![N-(3,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2819428.png)
![N-(tert-butyl)-4-{[3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2819429.png)
![2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2819430.png)
